molecular formula C16H13FN2OS2 B3009411 N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide CAS No. 941924-82-9

N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide

Cat. No.: B3009411
CAS No.: 941924-82-9
M. Wt: 332.41
InChI Key: QVBMMMFNSNKIJN-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide is a synthetic small molecule designed for research applications. This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for conferring significant biological activity . The structure is further functionalized with a (4-fluorophenyl)thio moiety, a modification often explored to fine-tune the compound's physicochemical properties and interaction with biological targets. Research Applications and Value: The core benzothiazole structure is a well-established pharmacophore with a diverse profile of reported biological activities. Researchers investigate such compounds for a wide range of potential applications, inspired by known benzothiazole derivatives. These include anticancer properties , as some 2-aminobenzothiazole derivatives have demonstrated neuroprotective effects (e.g., Riluzole for amyotrophic lateral sclerosis) and others have shown potential in cancer treatment research . Additional areas of interest include antimicrobial, anticonvulsant, and antidiabetic activities , making the benzothiazole nucleus a versatile template for drug discovery and pharmacological studies . The incorporation of a fluorine atom, a common strategy in modern drug design, can influence the molecule's metabolic stability, lipophilicity, and its ability to engage in specific target interactions. Handling and Usage: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle the compound with appropriate precautions, utilizing personal protective equipment and working in a well-ventilated laboratory environment. The specific mechanism of action, pharmacological profile, and toxicological data for this particular compound require further investigation and characterization by qualified researchers.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-3-(4-fluorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS2/c17-11-1-4-13(5-2-11)21-8-7-16(20)19-12-3-6-15-14(9-12)18-10-22-15/h1-6,9-10H,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBMMMFNSNKIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCCC(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide typically involves the formation of the benzothiazole ring followed by the introduction of the fluorophenylthio and propanamide groups. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole ring. This intermediate is then reacted with 4-fluorobenzenethiol under appropriate conditions to introduce the fluorophenylthio group. Finally, the propanamide moiety is introduced through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound is produced in sufficient quantities and purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or fluorophenyl rings .

Scientific Research Applications

Antitumor Activity

Research indicates that N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide exhibits significant antitumor properties. It has shown cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating substantial inhibition of cell proliferation:

CompoundCell LineIC50 (µM)
This CompoundA431 (human epidermoid carcinoma)< 10
Similar Thiazole DerivativeHCC827 (lung cancer)6.26 ± 0.33
Similar Thiazole DerivativeNCI-H358 (lung cancer)6.48 ± 0.11

These results suggest that the compound may possess significant potential for further development as an anticancer agent, warranting additional structure-activity relationship (SAR) studies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Benzothiazole derivatives are known for their diverse biological activities, including antibacterial and antifungal effects. While specific data on this compound is limited, related compounds have demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.

Case Studies and Research Findings

Several studies have highlighted the potential applications of benzothiazole derivatives in drug development:

  • Anticancer Studies : A study published in PubMed Central demonstrated that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, reinforcing the potential of this compound as an anticancer agent .
  • Antimicrobial Efficacy : Research has shown that thiazole derivatives possess notable antimicrobial properties, with some compounds exhibiting better activity against specific bacterial strains compared to standard antibiotics .
  • Structure–Activity Relationship Analysis : Investigations into related compounds have revealed that modifications in substituents can significantly influence biological activity, suggesting that further optimization of this compound could enhance its therapeutic efficacy .

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The benzothiazole ring is known to interact with various biological targets, while the fluorophenyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

The following analysis compares "N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide" with structurally or functionally related compounds, focusing on substituent effects, synthesis, and biological activities.

Structural Analogues
Compound Name Key Substituents/Modifications Biological Activity/Application Reference(s)
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) Thiazol-2-yl core; furan-2-yl propanamide; 4-fluorophenyl substituent KPNB1 inhibition; anticancer activity (cell assays)
N-(4-Chloro-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide Chloro-pyridinyl thiazole; trifluoropropylthio group; propargyl amine Pesticidal (insecticidal/acaricidal)
N-[4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)propanamide Methyl-substituted thiazole; purinone-linked propanamide Not explicitly stated (likely kinase inhibition)
N-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)-3-(methylthio)-N-(prop-2-yn-1-yl)propanamide (P1) Methylthio group; pyridinyl thiazole; propargyl amine Pesticidal (broad-spectrum)

Key Structural Observations :

  • Benzothiazole vs.
  • Fluorophenylthio vs. Other Thio/Sulfonyl Groups : The 4-fluorophenylthio group in the target compound may offer superior lipophilicity and oxidative stability relative to methylthio (e.g., compound P1 in ) or trifluoropropylthio groups (e.g., pesticidal compounds in ).
  • Propanamide Modifications: Substitutions on the propanamide chain (e.g., furan in , purinone in ) critically influence target selectivity. The unmodified propanamide in the target compound suggests a balance between flexibility and steric hindrance.
Challenges and Opportunities
  • Limitations : Absence of crystallographic data (cf. SHELX-refined structures in ) complicates conformational analysis.
  • Opportunities: Hybridization with triazole (e.g., ) or purinone (e.g., ) scaffolds could yield dual-action inhibitors.

Biological Activity

N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections provide a detailed examination of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

Chemical Structure : The compound features a benzothiazole moiety linked to a propanamide group through a thioether bond with a 4-fluorophenyl substituent. Its molecular formula is C15H14FN2OSC_{15}H_{14}FN_{2}OS, and it has a molecular weight of approximately 284.35 g/mol.

Synthesis : The synthesis typically involves:

  • Formation of the benzothiazole ring by reacting 2-aminothiophenol with an aldehyde.
  • Introduction of the fluorophenylthio group via reaction with 4-fluorobenzenethiol.
  • Amide coupling to incorporate the propanamide moiety.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to target various cancer cell lines effectively:

  • Mechanism : The benzothiazole moiety may interact with critical cellular pathways involved in cancer progression, potentially inhibiting tumor growth by inducing apoptosis in cancer cells.
  • Case Study : A study revealed that certain thiazole derivatives demonstrated IC50 values below 10 µM against human glioblastoma cells, indicating potent cytotoxicity .

Antimicrobial Activity

This compound also shows promise as an antimicrobial agent:

  • Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes, leading to bacterial cell death.
  • Research Findings : In vitro studies have reported that similar thiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, with some compounds outperforming standard antibiotics like norfloxacin .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects:

  • Mechanism : It is hypothesized that the benzothiazole structure can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Research Evidence : Thiazole derivatives have been documented to reduce inflammation in various animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Comparative Analysis with Related Compounds

Compound NameStructure TypeBiological ActivityIC50 (µM)
Compound AThiazoleAnticancer<10
Compound BBenzothiazoleAntimicrobial15
This compoundBenzothiazoleAnticancer, AntimicrobialTBD

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism or bacterial growth.
  • Receptor Modulation : It could act as a ligand for specific receptors, modulating their activity and influencing cellular responses.

Q & A

Q. What are the common synthetic routes for N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide, and how can reaction conditions be optimized for yield?

Synthesis typically involves multi-step reactions, including nucleophilic substitution and oxidation. For example:

  • Thioether formation : Reacting a thiol-containing intermediate (e.g., 4-fluorobenzenethiol) with a propanamide precursor under basic conditions.
  • Thiazole ring functionalization : Coupling benzo[d]thiazol-5-amine derivatives with activated esters (e.g., using EDCI or HOBt).
  • Purification : Flash column chromatography (1–5% MeOH/CH₂Cl₂) is often employed to isolate the product .
    Optimization strategies : Adjusting reaction time (e.g., 3–24 hours), temperature (room temperature to reflux), and stoichiometry (1:1 molar ratio of reactants) can improve yields. Sodium perborate tetrahydrate is a common oxidizing agent for sulfur-containing intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.5–9.0 ppm for benzo[d]thiazole and 4-fluorophenyl groups) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks around m/z 350–400) .
  • FT-IR/Raman : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–C bonds at ~600 cm⁻¹) .
  • X-ray crystallography : Resolves 3D structure but requires high-quality single crystals .

Q. What in vitro biological assays are typically employed to evaluate the bioactivity of thiazole-based propanamide derivatives?

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains .
  • Anticancer activity : Cell viability assays (e.g., MTT) using cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Kinase or protease inhibition studies (e.g., KPNB1 inhibition for anticancer targets) .
  • Mechanistic studies : Fluorescence-based binding assays to assess interactions with biological targets .

Advanced Questions

Q. How can computational methods like molecular docking predict the interaction of this compound with biological targets?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model ligand-protein interactions. For example, the benzo[d]thiazole moiety may occupy hydrophobic pockets in kinase targets, while the 4-fluorophenyl group enhances binding via halogen bonding .
  • MD simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns simulations in GROMACS) .
  • QSAR models : Relate structural features (e.g., logP, polar surface area) to bioactivity data from similar compounds .

Q. What strategies address contradictions in bioactivity data across different studies for similar thiazole derivatives?

  • Standardized protocols : Ensure consistent assay conditions (e.g., cell line passage number, serum concentration) .
  • Meta-analysis : Compare structural variations (e.g., substituent effects on 4-fluorophenyl vs. pyridinyl groups) to identify activity trends .
  • Orthogonal assays : Validate results using complementary techniques (e.g., SPR for binding affinity alongside enzymatic assays) .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?

  • Purification bottlenecks : Replace flash chromatography with recrystallization or preparative HPLC for large batches .
  • Oxidation control : Monitor sulfoxide/sulfone byproducts using TLC or LC-MS during thioether oxidation steps .
  • Solvent selection : Use greener solvents (e.g., EtOAc instead of DCM) to improve scalability and safety .

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